

# Structural Analysis and Properties of Promethazine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: Promethazine

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## Abstract

**Promethazine** hydrochloride is a first-generation antihistamine of the phenothiazine class with a well-established therapeutic profile. Its clinical efficacy is rooted in its unique molecular structure and resulting physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the structural features of **promethazine** hydrochloride, its key physicochemical characteristics, and its complex pharmacological actions. Detailed experimental protocols for its analysis and visualizations of its primary signaling pathways are included to support further research and development.

## Structural Analysis

**Promethazine** hydrochloride, chemically designated as (RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine hydrochloride, is a chiral compound.<sup>[1]</sup> The core of its structure is a tricyclic phenothiazine ring system, which is responsible for many of its pharmacological activities.

## Chemical Structure

The chemical formula for **promethazine** hydrochloride is  $C_{17}H_{21}ClN_2S$ , and it has a molecular weight of approximately 320.88 g/mol.<sup>[2][3]</sup>

Table 1: Chemical Identifiers of **Promethazine** Hydrochloride

Identifier	Value
IUPAC Name	N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride[2]
CAS Number	58-33-3[3]
Molecular Formula	C <sub>17</sub> H <sub>21</sub> ClN <sub>2</sub> S[2][3]
Molecular Weight	320.88 g/mol [2][3]
SMILES	CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl[2]

## Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that **promethazine** hydrochloride can exist in at least two distinct crystalline forms. These forms exhibit high similarity in molecular conformation and crystal packing but differ in the disorder levels of the aliphatic side chain, leading to slight variations in unit cell parameters.[4] This polymorphism can influence the physicochemical properties of the solid-state drug, such as its solubility and dissolution rate.

## Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of **promethazine** hydrochloride.

- Infrared (IR) Spectroscopy: The IR spectrum of **promethazine** hydrochloride displays characteristic absorption bands. Key stretches include C-H stretching at approximately 2978 cm<sup>-1</sup>, N-H<sup>+</sup> stretching around 2365 cm<sup>-1</sup>, C=C aromatic stretching at 1593 cm<sup>-1</sup>, and C-N stretching near 1273 cm<sup>-1</sup>. [5] The full IR spectrum provides a unique fingerprint for the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

- <sup>13</sup>C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the **promethazine** hydrochloride structure.
- UV-Visible Spectroscopy: In aqueous solutions, **promethazine** hydrochloride exhibits a maximum absorbance ( $\lambda_{\text{max}}$ ) at approximately 248-249 nm.[6][7] This property is often utilized for its quantitative analysis in pharmaceutical formulations.

## Physicochemical and Pharmacological Properties

The therapeutic utility of **promethazine** hydrochloride is a direct consequence of its physicochemical and pharmacological characteristics.

### Physicochemical Properties

**Promethazine** hydrochloride is an odorless, white to faint yellow crystalline powder.[2] It is known to slowly oxidize upon prolonged exposure to air, which can cause a blue discoloration.[1]

Table 2: Physicochemical Properties of **Promethazine** Hydrochloride

Property	Value	Reference(s)
Physical Description	White to faint yellow crystalline powder	[2]
Melting Point	~222-232 °C (with decomposition)	[8]
Solubility	Freely soluble in water, soluble in alcohol	[3]
pKa	9.1	[8]
logP (Octanol-Water)	4.81	[9]
pH (10% aqueous solution)	3.5 - 5.0	[2]

### Pharmacological Properties

**Promethazine** hydrochloride is a versatile drug with multiple mechanisms of action.

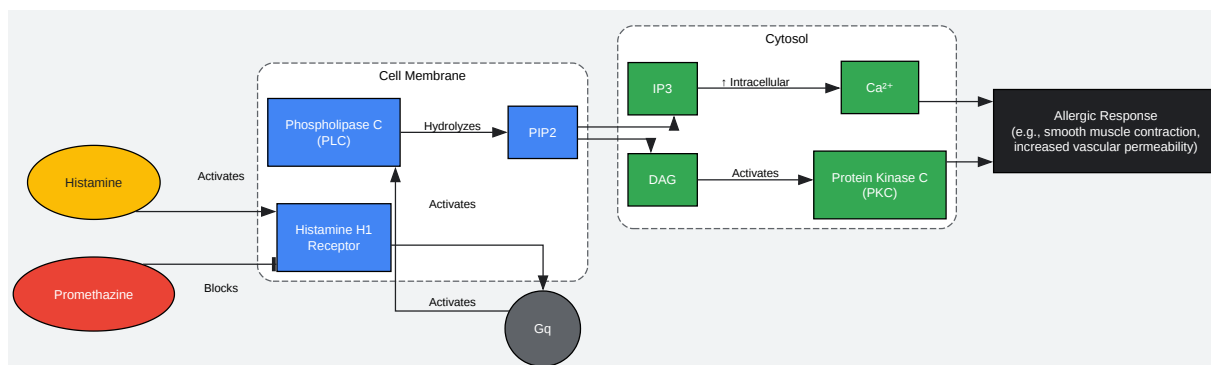
- **Antihistaminic Activity:** Its primary action is as a potent antagonist of the histamine H1 receptor.<sup>[1]</sup> By blocking the effects of histamine, it alleviates symptoms of allergic reactions such as itching, sneezing, and rhinorrhea.<sup>[10]</sup>
- **Antidopaminergic Activity:** **Promethazine** also acts as an antagonist at dopamine D2 receptors, particularly in the chemoreceptor trigger zone of the brain, which contributes to its antiemetic effects.<sup>[11]</sup>
- **Anticholinergic (Antimuscarinic) Activity:** It exhibits significant anticholinergic properties by blocking muscarinic acetylcholine receptors. This action contributes to its antiemetic and sedative effects, as well as side effects like dry mouth and blurred vision.<sup>[12]</sup>
- **Other Receptor Interactions:** **Promethazine** has a weak to moderate affinity for serotonin (5-HT<sub>2a</sub>, 5-HT<sub>2c</sub>) and  $\alpha_1$ -adrenergic receptors, where it also acts as an antagonist.<sup>[1]</sup>

## Signaling Pathways

The pharmacological effects of **promethazine** hydrochloride are mediated through its interaction with specific cellular signaling pathways.

### Histamine H1 Receptor Signaling Pathway (Antagonism by Promethazine)

**Promethazine** acts as a competitive antagonist at the H1 receptor, which is a Gq-coupled G-protein coupled receptor (GPCR). In the presence of histamine, the H1 receptor activates a signaling cascade that leads to various physiological responses. **Promethazine** blocks this activation.

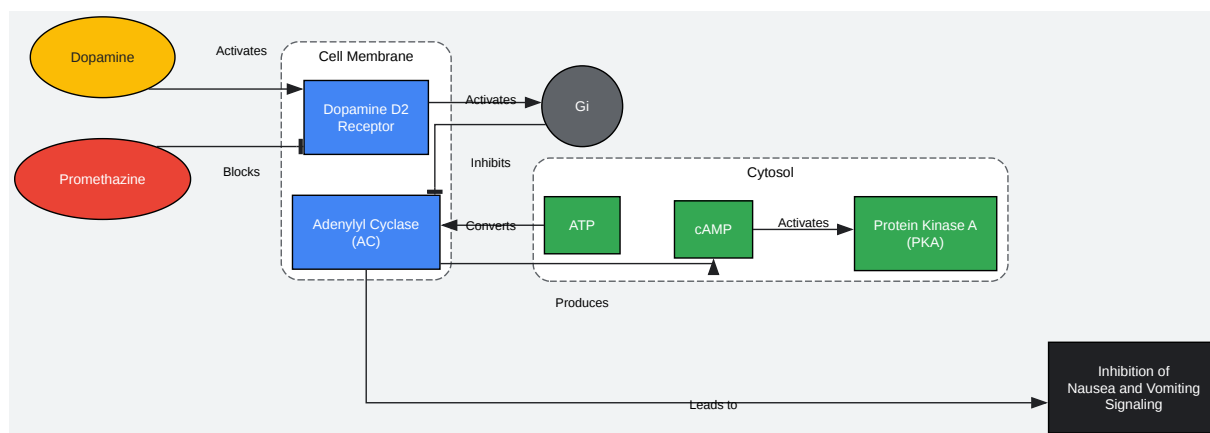


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Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway by **Promethazine**.

## Dopamine D2 Receptor Signaling Pathway (Antagonism by Promethazine)

**Promethazine**'s antiemetic effects are partly due to its antagonism of the dopamine D2 receptor, a Gi-coupled GPCR. Dopamine binding to the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). **Promethazine** prevents this action.



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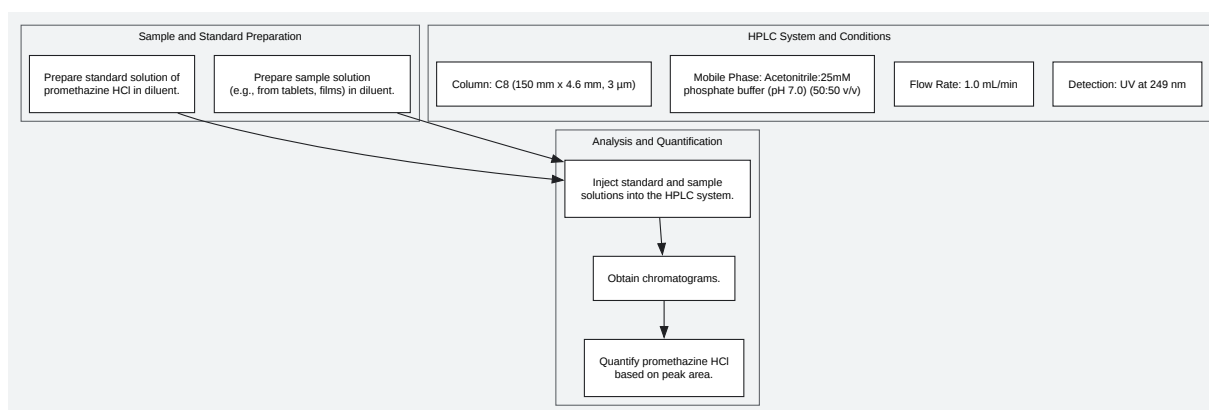
Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by **Promethazine**.

## Experimental Protocols

Accurate and precise analytical methods are essential for the quality control and pharmacokinetic studies of **promethazine** hydrochloride.

## High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a stability-indicating HPLC method for the determination of **promethazine** hydrochloride.<sup>[7]</sup>



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Caption: Experimental Workflow for HPLC Analysis of **Promethazine** Hydrochloride.

#### Methodology:

- Preparation of Mobile Phase: Prepare a 25mM phosphate buffer and adjust the pH to 7.0. Mix with acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mobile phase.[7]
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of **promethazine** hydrochloride reference standard in the mobile phase to obtain a known concentration.
- Sample Solution Preparation: For solid dosage forms, weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is dissolved in the mobile phase,

sonicated, and diluted to a suitable concentration. The solution should be filtered through a 0.45 µm filter before injection.

- Chromatographic Conditions:
  - Column: C8, 150 mm x 4.6 mm, 3 µm particle size.[7]
  - Flow Rate: 1.0 mL/min.[7]
  - Injection Volume: 20 µL.
  - Detection: UV at 249 nm.[7]
- Analysis: Inject the standard and sample solutions into the chromatograph. The peak area of **promethazine** hydrochloride is used for quantification against the standard.

## UV-Visible Spectrophotometric Analysis

A simple and rapid method for the quantification of **promethazine** hydrochloride in bulk and pharmaceutical formulations.[6]

Methodology:

- Solvent: Use distilled water as the solvent.[6]
- Standard Stock Solution Preparation: Accurately weigh 10 mg of **promethazine** hydrochloride and dissolve it in a 100 mL volumetric flask with distilled water to get a concentration of 100 µg/mL.[6]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 0.5-15 µg/mL.[6]
- Sample Preparation: Prepare the sample solution as described in the HPLC protocol, diluting it with distilled water to fall within the calibration range.
- Measurement:



- Set the spectrophotometer to scan from 210-300 nm to determine the  $\lambda_{\text{max}}$ , which should be around 248 nm.<sup>[6]</sup>
- Measure the absorbance of the standard and sample solutions at this wavelength against a distilled water blank.
- Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the linear regression equation to determine the concentration of **promethazine** hydrochloride in the sample solution.

## Conclusion

**Promethazine** hydrochloride possesses a well-defined structure that dictates its diverse pharmacological activities. A thorough understanding of its structural, physicochemical, and pharmacological properties is paramount for its effective and safe use, as well as for the development of new formulations and therapeutic applications. The analytical methods and pathway diagrams provided in this guide offer a comprehensive resource for professionals in the field of pharmaceutical sciences.

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